"4-(2-formyl-1H-pyrrol-1-yl)benzoic acid" synthesis and characterization
"4-(2-formyl-1H-pyrrol-1-yl)benzoic acid" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid, a key heterocyclic building block in medicinal chemistry and materials science. The document details a robust and efficient two-step synthetic pathway, beginning with the construction of the N-aryl pyrrole core via the Paal-Knorr reaction, followed by regioselective formylation using the Vilsmeier-Haack reaction. Each step is discussed with mechanistic insight and practical considerations. Furthermore, a complete guide to the analytical characterization of the final product is presented, including detailed protocols and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. This document serves as a self-contained resource for chemists requiring a reliable method to prepare and validate this important chemical intermediate.
Introduction: Significance of the Pyrrole Scaffold
Pyrrole is a fundamental five-membered aromatic nitrogen-containing heterocycle that constitutes the core of numerous natural products, including heme, chlorophyll, and vitamin B12.[1] Its derivatives are of immense interest in drug development due to their wide spectrum of biological activities, which include anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1]
The specific molecule, 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid, is a bifunctional synthetic intermediate of significant value. It incorporates three key features:
-
An N-substituted pyrrole ring , a common pharmacophore.
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A benzoic acid moiety , which allows for amide bond formation, esterification, or serves as a bioisostere for other functional groups.
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A formyl group (aldehyde) at the C2 position of the pyrrole, which is highly versatile for further chemical transformations such as reductive amination, oxidation, or the formation of imines and hydrazones.[2][3]
This unique combination makes it an ideal scaffold for building complex molecules and generating libraries of compounds for high-throughput screening in drug discovery programs.
Retrosynthetic Analysis and Strategy
The synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid is most logically approached in two primary stages: formation of the N-aryl pyrrole ring, followed by the introduction of the formyl group.
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// Edges target -> step2 [label=" C-C bond disconnection"]; step2 -> intermediate; intermediate -> step1 [label=" C-N bond disconnection"]; step1 -> start1; step1 -> start2; }
Caption: Retrosynthetic pathway for the target molecule.
This strategy is advantageous because the electron-donating nature of the pyrrole ring activates it towards electrophilic substitution, making the final formylation step efficient and regioselective.[4] The starting materials, 4-aminobenzoic acid and a 1,4-dicarbonyl surrogate, are readily available and cost-effective.
Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid
The formation of the N-substituted pyrrole ring is achieved via the Paal-Knorr synthesis or its variant, the Clauson-Kaas reaction.[5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7][8] In this protocol, we utilize 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to succinaldehyde.
Reaction: 4-aminobenzoic acid + 2,5-dimethoxytetrahydrofuran → 4-(1H-pyrrol-1-yl)benzoic acid
Causality Behind Experimental Choices:
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Reagent: 2,5-dimethoxytetrahydrofuran is preferred over succinaldehyde itself, which is prone to polymerization. Under acidic conditions, it hydrolyzes in situ to form the required 1,4-dicarbonyl intermediate.[9]
-
Catalyst & Solvent: Glacial acetic acid serves as both the solvent and the acid catalyst. It effectively facilitates both the hydrolysis of the furan derivative and the subsequent condensation and cyclization steps.[10] While various catalysts like ZrOCl₂·8H₂O or FeCl₃ in water offer greener alternatives, the classical acetic acid method is robust and high-yielding for this specific substrate.[1][10][11]
Experimental Protocol: Acetic Acid-Catalyzed Synthesis [10]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (1.0 eq).
-
Dissolution: Add glacial acetic acid (approx. 5-10 mL per mmol of amine) and stir until the amine is fully dissolved.
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-water (approx. 10x the volume of acetic acid used). This will precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-(1H-pyrrol-1-yl)benzoic acid as a white or off-white solid.
Step 2: Vilsmeier-Haack Formylation of 4-(1H-pyrrol-1-yl)benzoic acid
The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic compounds.[12][13] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4][14]
Reaction: 4-(1H-pyrrol-1-yl)benzoic acid + DMF/POCl₃ → 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid
Causality Behind Experimental Choices:
-
Mechanism and Regioselectivity: The pyrrole ring is highly activated towards electrophilic attack. The substitution occurs preferentially at the C2 (alpha) position due to the superior stabilization of the cationic intermediate (Wheland intermediate) compared to attack at the C3 (beta) position.[4]
-
Reagents: DMF serves as the source of the formyl group, while POCl₃ acts as a dehydrating agent to activate the DMF, forming the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[12][14]
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-10 °C) to ensure controlled formation and prevent side reactions.
Experimental Protocol: Vilsmeier-Haack Formylation [14][15]
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF (used in excess, acting as solvent and reagent). Cool the flask in an ice-salt bath to 0 °C. Add POCl₃ (approx. 1.1 eq) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Substrate Addition: Dissolve the 4-(1H-pyrrol-1-yl)benzoic acid (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor by TLC.
-
Hydrolysis: Cool the reaction mixture back down to 0 °C. Carefully and slowly add a pre-chilled aqueous solution of sodium acetate or sodium hydroxide to hydrolyze the iminium intermediate and neutralize the acid. This step is highly exothermic.
-
Isolation: The product often precipitates upon hydrolysis and neutralization. If not, the aqueous mixture can be extracted with an appropriate organic solvent (e.g., ethyl acetate). The product has limited solubility in many organic solvents, so precipitation is the preferred isolation method.
-
Purification: Collect the crude solid by vacuum filtration. Wash with cold water and then a small amount of cold ethanol or diethyl ether. Further purification can be achieved by recrystallization.
Characterization of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
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// Edges synthesis -> purification; purification -> analysis; analysis -> {nmr, ir, ms, mp} [style=dashed]; {nmr, ir, ms, mp} -> product; }
Caption: Post-synthesis characterization workflow.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉NO₃ | [16][17] |
| Molecular Weight | 215.20 g/mol | [16] |
| Appearance | Solid | [16] |
| CAS Number | 149323-68-2 | [18] |
| InChIKey | GUXYMXAQOPCVLS-UHFFFAOYSA-N | [16] |
Spectroscopic Data Interpretation
4.2.1 ¹H NMR Spectroscopy
¹H NMR is the most powerful tool for confirming the structure. The spectrum should be recorded in a solvent like DMSO-d₆, where the acidic proton is observable.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 13.5 | broad singlet | 1H | Carboxylic Acid (-COOH ) |
| ~9.5 - 9.6 | singlet | 1H | Aldehyde (-CH O) |
| ~8.0 - 8.2 | doublet | 2H | Aromatic (protons ortho to -COOH) |
| ~7.5 - 7.7 | doublet | 2H | Aromatic (protons meta to -COOH) |
| ~7.2 - 7.4 | triplet | 1H | Pyrrole (H5) |
| ~7.0 - 7.1 | doublet | 1H | Pyrrole (H3) |
| ~6.3 - 6.4 | triplet | 1H | Pyrrole (H4) |
Note: Exact chemical shifts and coupling constants can vary based on solvent and spectrometer frequency.
4.2.2 ¹³C NMR Spectroscopy
¹³C NMR complements the proton data, confirming the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~179 - 181 | Aldehyde Carbonyl (C =O) |
| ~166 - 168 | Carboxylic Acid Carbonyl (C =O) |
| ~141 - 143 | Aromatic C (ipso- to pyrrole) |
| ~132 - 134 | Aromatic C (ipso- to -COOH) |
| ~131 - 132 | Pyrrole C2 |
| ~130 - 131 | Aromatic CH (ortho to -COOH) |
| ~125 - 127 | Pyrrole C5 |
| ~124 - 125 | Aromatic CH (meta to -COOH) |
| ~118 - 120 | Pyrrole C3 |
| ~110 - 112 | Pyrrole C4 |
4.2.3 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 - 1720 | C=O stretch (aldehyde) | Aldehyde |
| ~1670 - 1690 | C=O stretch (acid dimer) | Carboxylic Acid |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1300 | C-N stretch | N-Aryl |
Rationale: The presence of two distinct carbonyl stretching bands, along with the very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid dimer, provides strong evidence for the successful synthesis.[19][20]
4.2.4 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected.
| Mode | Expected m/z | Ion Species |
| ESI (+) | 216.06 | [M+H]⁺ |
| ESI (-) | 214.05 | [M-H]⁻ |
Rationale: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, providing an exact mass measurement that matches the theoretical value for C₁₂H₉NO₃.[21][22]
Conclusion
This guide has outlined a reliable and well-documented synthetic route for 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid. The two-step process, involving a Paal-Knorr type reaction followed by Vilsmeier-Haack formylation, is efficient and scalable. The detailed characterization protocols provide a robust framework for validating the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development. By understanding the mechanistic principles behind each step, researchers can troubleshoot and adapt these procedures as needed for the synthesis of related analogues.
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